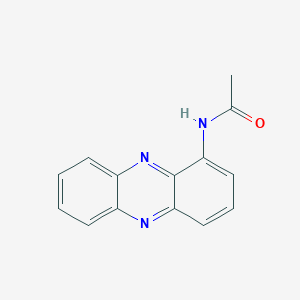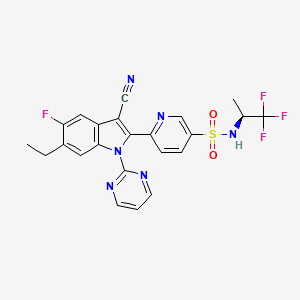
PTC 725
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTC 725 is a complex organic compound that features multiple functional groups, including cyano, fluoro, pyrimidinyl, indolyl, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PTC 725 typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of the cyano and fluoro groups via nucleophilic substitution reactions.
- Coupling of the pyrimidinyl group using palladium-catalyzed cross-coupling reactions.
- Sulfonamide formation through sulfonyl chloride intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the indole or pyridine rings.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of PTC 725 would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PTC 725 can be compared with other indole-based sulfonamides, pyridine-based sulfonamides, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H18F4N6O2S |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
6-(3-cyano-6-ethyl-5-fluoro-1-pyrimidin-2-ylindol-2-yl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C23H18F4N6O2S/c1-3-14-9-20-16(10-18(14)24)17(11-28)21(33(20)22-29-7-4-8-30-22)19-6-5-15(12-31-19)36(34,35)32-13(2)23(25,26)27/h4-10,12-13,32H,3H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
OBULGMCFXOTNNK-ZDUSSCGKSA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1F)C(=C(N2C3=NC=CC=N3)C4=NC=C(C=C4)S(=O)(=O)N[C@@H](C)C(F)(F)F)C#N |
Kanonische SMILES |
CCC1=CC2=C(C=C1F)C(=C(N2C3=NC=CC=N3)C4=NC=C(C=C4)S(=O)(=O)NC(C)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


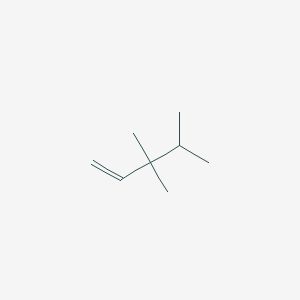
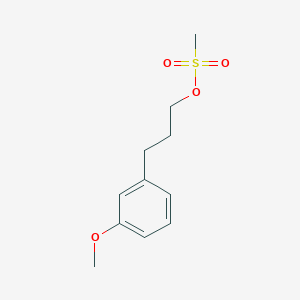

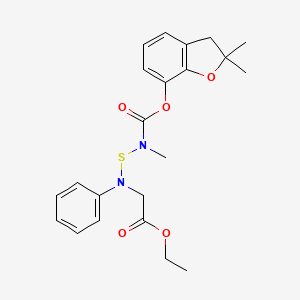

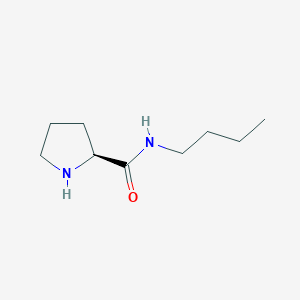
![N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8643376.png)
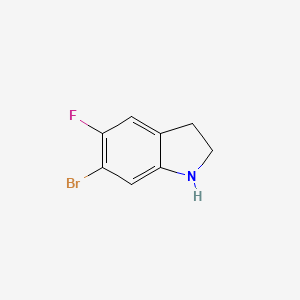
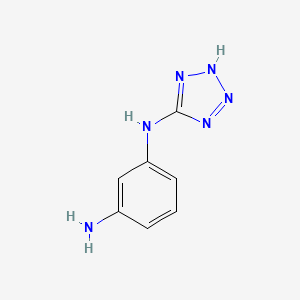
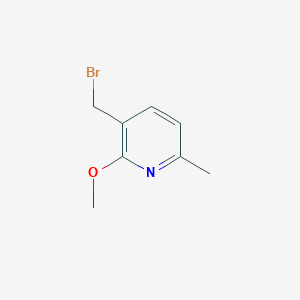
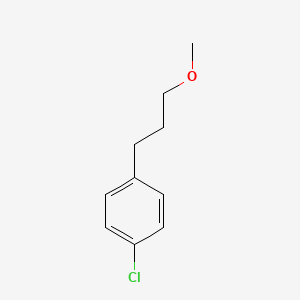
![Ethyl 4-chloropyrazolo[1,5-A]quinoxaline-3-carboxylate](/img/structure/B8643413.png)
![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)
